

Application Notes and Protocols: Enrofloxacin Monohydrochloride for Bacterial Infections in Fish

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Compound of Interest

Compound Name: *Enrofloxacin monohydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **enrofloxacin monohydrochloride**'s use in treating bacterial infections in fish. The document details established treatment protocols, summarizes key pharmacokinetic and pharmacodynamic data, and provides detailed methodologies for relevant experimental procedures.

Introduction

Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic developed for veterinary applications.[1][2][3] It exhibits bactericidal activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[4] This mechanism of action is concentration-dependent, leading to bacterial cell death within 20-30 minutes of exposure.[3]

Due to its efficacy against a wide range of Gram-negative and some Gram-positive bacteria, enrofloxacin is widely used in aquaculture to control significant pathogens such as *Aeromonas*, *Pseudomonas*, *Vibrio*, and *Edwardsiella* species.[1][2][5][6][7] Its favorable pharmacokinetic properties, including good absorption and broad tissue distribution, make it a valuable tool for managing systemic bacterial infections in various fish species.[1][2] However, the use of enrofloxacin in aquaculture requires careful consideration of dosage, administration route, and withdrawal periods to ensure efficacy, prevent the development of antimicrobial resistance, and

guarantee food safety.[8][9][10] The use of unapproved drugs or the application of approved drugs in a manner other than specified on the label is illegal and prohibited in many regions.
[11]

Treatment Protocols

Enrofloxacin can be administered to fish through medicated feed, bath immersion, or injection. The choice of administration route depends on the fish species, the severity of the infection, and practical considerations of the aquaculture system.

Table 1: Summary of Enrofloxacin Treatment Protocols for Fish

Fish Species	Target Pathogen(s)	Administration Route	Dosage	Duration	Efficacy / Notes
Rainbow Trout (Oncorhynchus mykiss)	Aeromonas salmonicida	Medicated Feed	10 mg/kg body weight/day	10 days	Effectively controlled infection.[5]
Rainbow Trout (Oncorhynchus mykiss)	Aeromonas salmonicida	Medicated Feed	1.25–2.5 mg/kg body weight/day	10 days	Observed reduction in mortality compared to controls.[12]
Hybrid Brook Trout (Salvelinus fontinalis x S. namaycush)	Aeromonas salmonicida	Medicated Feed	10 mg/kg body weight/day	10 days	Successful treatment.[13]
Atlantic Salmon (Salmo salar)	Aeromonas salmonicida	Medicated Feed	5 mg/kg body weight/day	5 days	Treatment was not successful; low tissue and serum levels observed.[5][13]
Nile Tilapia (Oreochromis niloticus)	Pseudomonas aeruginosa	Medicated Feed	20 mg/kg body weight/day	Not specified	Reduced mortality from 66.7% to 8.3%.[7]
Nile Tilapia (Oreochromis niloticus)	Enterococcus faecalis	Medicated Feed	10 mg/kg body weight/day	Not specified	Completely protected challenged fish (0% mortality).[7]

General Aquarium Fish	General bacterial infections	Bath Treatment	2.5–5 mg/L (100-200 mg per 10 gallons)	5 hours daily for 5-7 days	Water changes are recommended after the contact time. May be chelated by hard water. [14] [15]
General Aquarium Fish	General bacterial infections	Intracoelomic (ICe) Injection	5–10 mg/kg body weight	Every 3rd day for 3 treatments	The ICe route is preferred over intramuscular (IM). Use less concentrated (22.7 mg/mL) solution. [14]
Striped Catfish (Pangasianodon hypophthalmus)	Edwardsiella ictaluri	Medicated Feed	5 and 10 mg/kg body weight	Not specified	Mentioned as a treatment dose. [16]

Oral administration via medicated feed is the most common method for treating systemic bacterial infections in large populations of fish.

- General Dosage: A widely cited dosage is 10 mg of enrofloxacin per kg of fish body weight per day, typically for 3 to 10 days.[\[5\]](#)[\[13\]](#)[\[17\]](#)
- Preparation: For commercial preparations like Enrocin (10% oral solution), a common recommendation is to mix 10 ml of the solution per kg of feed.[\[17\]](#) For powdered enrofloxacin HCl, it can be dissolved in an aqueous solution, applied evenly to the feed, and allowed to dry before administration.[\[15\]](#)

- Considerations: The palatability of medicated feed can be a concern, potentially leading to under-dosing if fish do not consume the feed readily.[13] The bioavailability of the drug can also be a factor in treatment success.[13]

Bath treatments are generally recommended for external infections or when fish are not feeding. However, their efficacy for systemic infections is considered limited due to poor absorption.[14][18]

- Dosage: A typical bath concentration is 2.5 to 5 mg per liter of water (equivalent to 100-200 mg per 10 gallons).[14][15]
- Procedure: Fish are typically immersed in the medicated bath for a 5-hour contact time each day, for a period of 5 to 7 days.[14][15] It is crucial to perform the treatment in a separate hospital tank to avoid destroying the biological filter in the main system.[15][18] Daily water changes are recommended after the contact time.[14]
- Considerations: Enrofloxacin can be chelated by hard water, reducing its effectiveness.[14][18] This method is not approved by the FDA for use in food fish in the US.[14]

Injection is the most effective method for delivering a precise and controlled dose of an antimicrobial to an individual fish, making it suitable for valuable broodstock or severely ill individuals.[14]

- Route: The intracoelomic (ICe) route is generally preferred over the intramuscular (IM) route.[14]
- Dosage: A common injectable dose is 5 to 10 mg/kg of body weight.[14] The higher dosage can be repeated every third day to minimize handling, with three treatments generally recommended.[14]
- Formulation: It is recommended to use less concentrated enrofloxacin solutions (e.g., 22.7 mg/mL) to avoid adverse tissue reactions.[14]

Pharmacokinetics and In Vitro Susceptibility

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of enrofloxacin is critical for establishing effective dosing regimens. Key PK parameters describe the absorption,

distribution, metabolism, and elimination of the drug, while the Minimum Inhibitory Concentration (MIC) is a key PD parameter that measures the in vitro potency of the drug against a specific pathogen.

Table 2: Pharmacokinetic Parameters of Enrofloxacin in Various Fish Species (Oral Administration)

Fish Species	Dose (mg/kg)	Cmax (µg/mL)	AUC _{0-∞} (h*µg/mL)	T _½ /t _z (hours)	Water Temp. (°C)
Brown Trout (Salmo trutta)	10	4.63	242.02	33.82	11 ± 1.5
Crucian Carp (Carassius auratus gibelio)	10	3.24	162.72	62.17	25
Crucian Carp (Carassius auratus gibelio)	20	Not specified	Not specified	Not specified	28
Yellow River Carp (Cyprinus carpio haematoperus)	10	Not specified	Not specified	129.44 (plasma)	20
Atlantic Salmon (Salmo salar)	10	Not specified	41.68	105.11	Not specified

Cmax: Maximum plasma concentration; AUC_{0-∞}: Area under the concentration-time curve from time zero to infinity; T_½/t_z: Terminal elimination half-life.

Table 3: Minimum Inhibitory Concentrations (MIC) of Enrofloxacin Against Fish Pathogens

Bacterial Species	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Notes
Aeromonas salmonicida	< 0.125	Not Reported	Not Reported	Isolates from rainbow trout.[12]
Aeromonas salmonicida	0.005 - 1.28	Not Reported	Not Reported	General reported range.[1][2]
Aeromonas hydrophila	0.0625 - 4	0.25	1	Isolates from a fish farm.[4]
Aeromonas sobria	0.0625 - 2	0.5	1	Isolates from a fish farm.[4]
Pseudomonas aeruginosa	1 (MIC value)	Not Reported	Not Reported	Isolate from O. niloticus.[7]
Enterococcus faecalis	0.0625 (MIC value)	Not Reported	Not Reported	Isolate from O. niloticus.[7]
Vibrio salmonicida	0.005 - 0.16	Not Reported	Not Reported	General reported range.[1][2]
Yersinia ruckeri	0.005 - 0.03	Not Reported	Not Reported	General reported range.[1][2]

MIC₅₀/MIC₉₀: The concentration of enrofloxacin required to inhibit the growth of 50% and 90% of isolates, respectively.

Detailed Experimental Protocols

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[4]

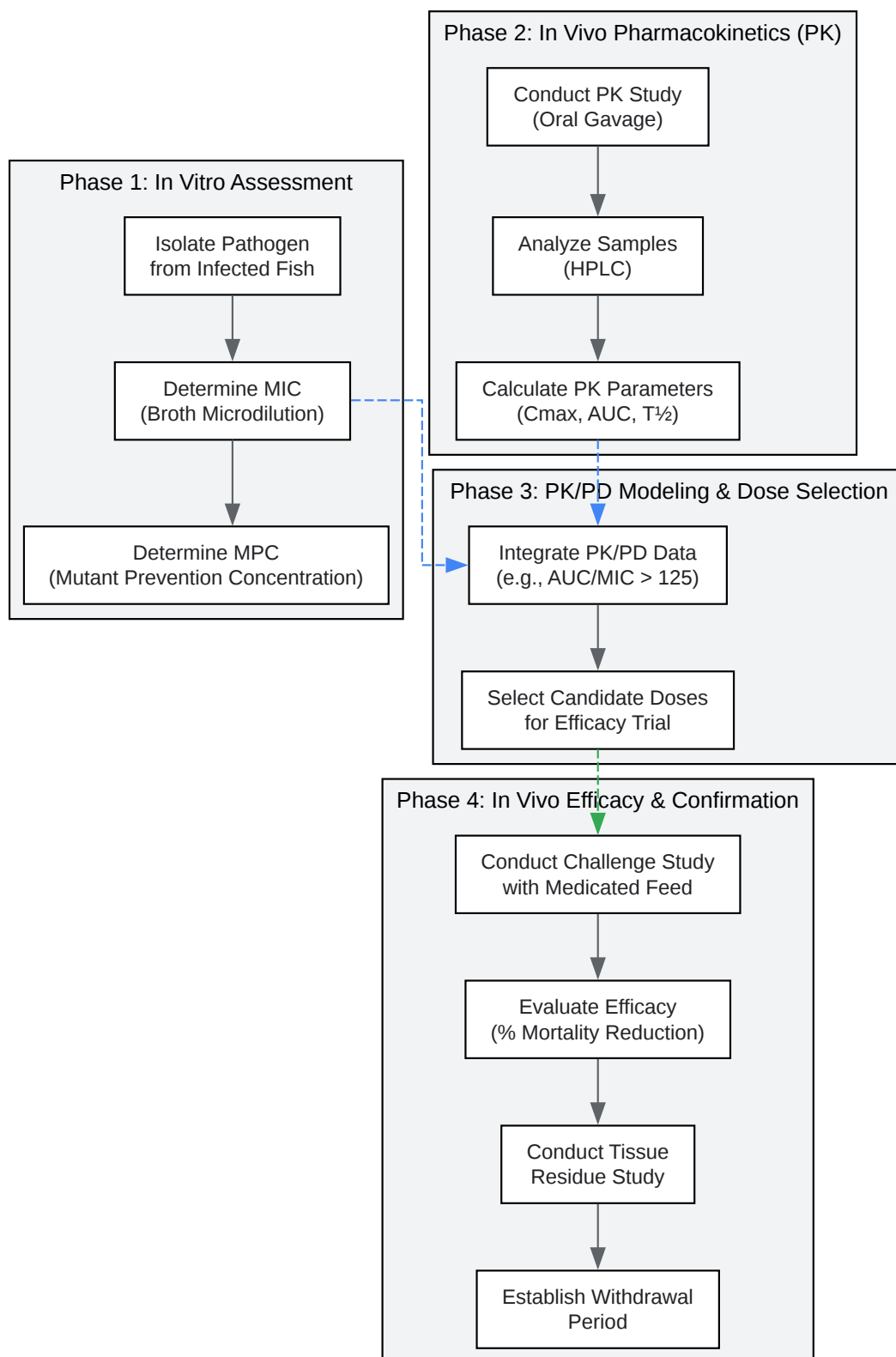
- Prepare Bacterial Inoculum:
 - Culture the bacterial isolate (e.g., *Aeromonas hydrophila*) on appropriate agar plates.
 - Suspend bacterial colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

- Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve the final desired inoculum density for the assay.
- Prepare Enrofloxacin Dilutions:
 - Create a series of twofold dilutions of enrofloxacin in MHB. For example, to test concentrations from 8 µg/mL down to 0.031 µg/mL, prepare stock solutions accordingly.^[4]
- Assay Setup:
 - Using a 96-well microtiter plate, add 150 µL of each enrofloxacin dilution to respective wells.^[4]
 - Include a positive control well (MHB with bacterial inoculum, no antibiotic) and a negative control well (MHB only).
 - Add the prepared bacterial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Incubation:
 - Seal the plate and incubate at a temperature suitable for the specific fish pathogen (e.g., 12°C for certain coldwater pathogens).^[4] Incubation time is typically 18-24 hours.
- Reading Results:
 - The MIC is defined as the lowest concentration of enrofloxacin that visibly inhibits bacterial growth (i.e., the first well that appears clear).^[4]
- Acclimation: Acclimate healthy fish of the target species to laboratory conditions in tanks with appropriate water quality parameters.
- Challenge Model:
 - Expose fish to a pathogenic bacterial strain (e.g., *Aeromonas salmonicida*) through a validated method such as intraperitoneal injection or immersion bath to induce a consistent infection.

- Include a non-challenged control group.
- Treatment Groups:
 - Divide the challenged fish into multiple groups:
 - Negative Control: Challenged fish fed a non-medicated diet.
 - Treatment Groups: Challenged fish fed diets medicated with different concentrations of enrofloxacin (e.g., 1.25, 2.5, 5.0, 10.0 mg/kg body weight).[\[12\]](#)
- Administration:
 - Administer the respective diets daily for a predetermined period (e.g., 10 days).[\[12\]](#)
 - Ensure the feeding rate is appropriate for the species and size of the fish.
- Monitoring:
 - Record daily mortalities in all groups for the duration of the treatment and for a post-treatment observation period (e.g., 14-21 days).
 - Observe fish for clinical signs of disease.
- Data Analysis:
 - Calculate the percent mortality for each group.
 - Use statistical analysis (e.g., Kaplan-Meier survival curves, chi-square test) to determine if there is a significant reduction in mortality in the treatment groups compared to the negative control group.
- Animal Dosing:
 - Select a group of healthy fish (e.g., Brown Trout, n=102 per group) and administer a single dose of enrofloxacin via oral gavage.[\[4\]](#)
 - Use different dose groups to assess linearity (e.g., 10, 20, and 40 mg/kg).[\[4\]](#)

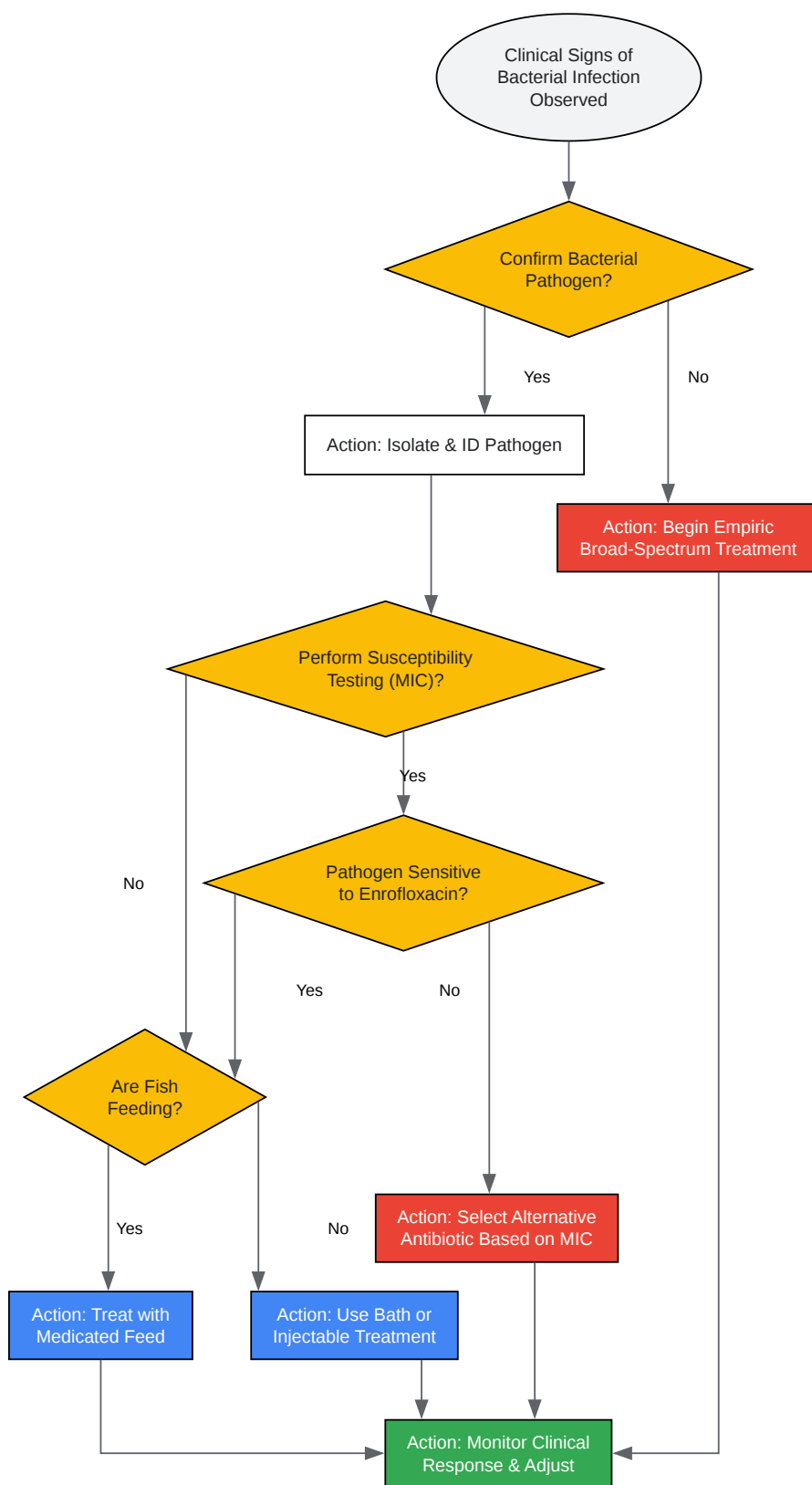
- Sample Collection:
 - At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, and 240 hours post-administration), collect blood samples from a subset of fish (e.g., 6 fish per time point).[\[4\]](#)
 - Anesthetize fish (e.g., with MS-222) prior to sampling from the caudal vein.[\[4\]](#)
 - Place blood into heparinized tubes and centrifuge to separate plasma. Store plasma at -70°C or below until analysis.
 - Collect tissue samples (e.g., muscle, liver, kidney) if tissue distribution is being studied.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[19\]](#)
- Sample Analysis:
 - Develop and validate a high-performance liquid chromatography (HPLC) method with fluorescence or UV detection to quantify the concentrations of enrofloxacin and its primary metabolite, ciprofloxacin, in plasma and tissue homogenates.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[20\]](#)
 - Prepare calibration standards (0.04–40 µg/mL) and quality control samples in blank fish plasma to ensure linearity, accuracy, and precision.[\[4\]](#)
- Pharmacokinetic Modeling:
 - Use non-compartmental analysis software (e.g., WinNonLin) to analyze the plasma concentration-time data.[\[1\]](#)[\[2\]](#)
 - Calculate key pharmacokinetic parameters, including C_{max}, T_{max}, AUC, elimination half-life (T_{1/2}), clearance (CL/F), and volume of distribution (V_d/F).[\[4\]](#)

Visualizations and Workflows



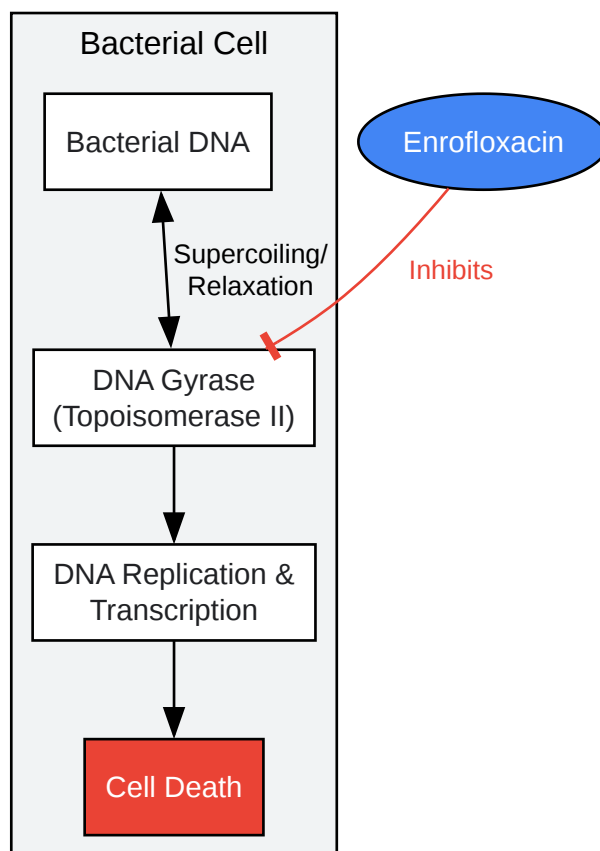
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Caption: Workflow for Evaluating Enrofloxacin Efficacy and Safety.



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Caption: Clinical Decision-Making for Antibiotic Treatment in Fish.



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Caption: Enrofloxacin's Mechanism of Action via DNA Gyrase Inhibition.

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